4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a pyrimidine core substituted with a cyclobutyl group and a piperidine moiety, which may contribute to its biological activity and chemical reactivity.
The compound is cataloged under the chemical identifier 1002309-48-9, and it can be sourced from various chemical suppliers. It is important to handle this compound with care due to its complex structure and potential biological effects.
This compound belongs to the class of heterocyclic organic compounds, specifically pyrimidines, which are known for their diverse biological activities. It is also classified as a piperidine derivative due to the presence of the piperidine ring in its structure.
The synthesis of 4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular formula for 4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is . The compound features:
Property | Value |
---|---|
Molecular Weight | 342.44 g/mol |
IUPAC Name | 4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
InChI | InChI=1S/C19H26N4O/c1-2... |
Canonical SMILES | C1CC(C1)N2C(=NC=N2)C3=CC=NC=C3 |
The compound can undergo various chemical reactions typical of pyrimidines and piperidines, including:
The specific conditions under which these reactions occur (e.g., temperature, pressure, catalysts) are crucial for optimizing yields and selectivity in synthetic applications.
The mechanism of action for 4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is likely related to its interaction with biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications in structure can significantly influence binding affinity and biological activity.
The compound is expected to exhibit properties typical of organic molecules with heterocyclic structures:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not determined |
Boiling Point | Not determined |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions.
The potential applications of 4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine include:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5